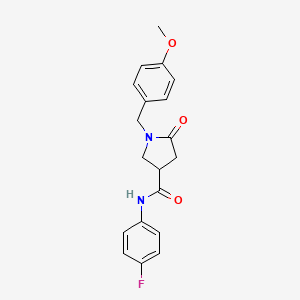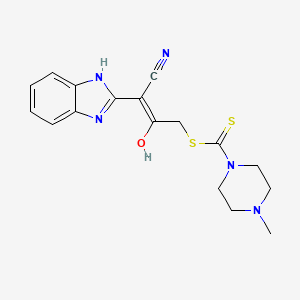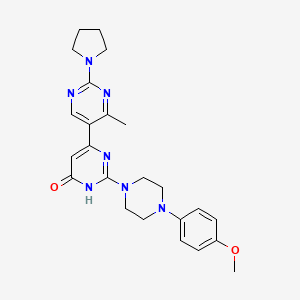![molecular formula C18H25N3O B11184549 2-[(2,4-dimethylphenyl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one](/img/structure/B11184549.png)
2-[(2,4-dimethylphenyl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,4-dimethylphenyl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one is a compound belonging to the pyrimidine family, which is known for its diverse biological activities. Pyrimidine derivatives are widely used in therapeutic disciplines due to their high degree of structural diversity and biological activities .
Preparation Methods
The synthesis of 2-[(2,4-dimethylphenyl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one involves several steps. One common method includes the nucleophilic displacement of a halogenated pyrimidine derivative with an amine. For instance, the 4-chloro group in 4-chloropyrimidin-2-yl can be displaced by 2,4-dimethylphenylamine under suitable conditions . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction environments.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Scientific Research Applications
2-[(2,4-dimethylphenyl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2,4-dimethylphenyl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives like imatinib, dasatinib, and nilotinib, which are well-established treatments for leukemia . What sets 2-[(2,4-dimethylphenyl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one apart is its unique substitution pattern, which may confer distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C18H25N3O |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
2-(2,4-dimethylanilino)-4-methyl-5-pentyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C18H25N3O/c1-5-6-7-8-15-14(4)19-18(21-17(15)22)20-16-10-9-12(2)11-13(16)3/h9-11H,5-8H2,1-4H3,(H2,19,20,21,22) |
InChI Key |
VTPXMWNZDVULRP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(N=C(NC1=O)NC2=C(C=C(C=C2)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(2,4-dichlorophenyl)methyl]sulfanyl}-5-(3-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole](/img/structure/B11184467.png)
![5,5'-[(3-bromophenyl)methanediyl]bis(6-hydroxy-2-methylpyrimidin-4(3H)-one)](/img/structure/B11184473.png)
![6-phenyl-2-piperidinopyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B11184479.png)
![N-(3,5-dichlorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11184481.png)
![2-[(2-chloro-4-fluorophenyl)methyl]-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one](/img/structure/B11184482.png)



![2,3,7,7-tetramethyl-9-(2-propoxyphenyl)-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B11184519.png)
![N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B11184530.png)
![N,N'-bis(2-ethylphenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B11184534.png)

![2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-8-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B11184543.png)
![ethyl 2-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B11184556.png)
